molecular formula C11H16ClNS B13290558 [(2-Chlorophenyl)methyl][3-(methylsulfanyl)propyl]amine

[(2-Chlorophenyl)methyl][3-(methylsulfanyl)propyl]amine

Cat. No.: B13290558
M. Wt: 229.77 g/mol
InChI Key: TWHAVCKERGLHGL-UHFFFAOYSA-N
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Description

[(2-Chlorophenyl)methyl][3-(methylsulfanyl)propyl]amine is an organic compound with the molecular formula C11H16ClNS It is characterized by the presence of a chlorophenyl group attached to a methyl group, which is further connected to a propylamine chain with a methylsulfanyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Chlorophenyl)methyl][3-(methylsulfanyl)propyl]amine typically involves the reaction of 2-chlorobenzyl chloride with 3-(methylsulfanyl)propylamine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride group by the amine group.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated reactors and precise temperature control can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[(2-Chlorophenyl)methyl][3-(methylsulfanyl)propyl]amine undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the chlorophenyl group or to modify the amine functionality.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophiles such as bromine, nitrating agents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dechlorinated amines, modified amines.

    Substitution: Brominated, nitrated derivatives.

Scientific Research Applications

[(2-Chlorophenyl)methyl][3-(methylsulfanyl)propyl]amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(2-Chlorophenyl)methyl][3-(methylsulfanyl)propyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenyl group may facilitate binding to hydrophobic pockets, while the amine group can form hydrogen bonds or ionic interactions. The methylsulfanyl group may also contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

[(2-Chlorophenyl)methyl][3-(methylsulfanyl)propyl]amine can be compared to other similar compounds, such as:

    [(2-Chlorophenyl)methyl]amine: Lacks the propyl and methylsulfanyl groups, resulting in different reactivity and applications.

    [(2-Chlorophenyl)methyl][3-(hydroxyl)propyl]amine:

    [(2-Bromophenyl)methyl][3-(methylsulfanyl)propyl]amine: Substitution of chlorine with bromine alters the compound’s reactivity and interactions.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H16ClNS

Molecular Weight

229.77 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-3-methylsulfanylpropan-1-amine

InChI

InChI=1S/C11H16ClNS/c1-14-8-4-7-13-9-10-5-2-3-6-11(10)12/h2-3,5-6,13H,4,7-9H2,1H3

InChI Key

TWHAVCKERGLHGL-UHFFFAOYSA-N

Canonical SMILES

CSCCCNCC1=CC=CC=C1Cl

Origin of Product

United States

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